7-chloro-4-nitro-2-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-nitro-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chlorine atom at the 7th position, a nitro group at the 4th position, and a phenyl group at the 2nd position of the indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-nitro-2-phenyl-1H-indole typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-phenylindole to introduce the nitro group at the 4th position, followed by chlorination to add the chlorine atom at the 7th position. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride or phosphorus pentachloride for chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-nitro-2-phenyl-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 7-chloro-4-amino-2-phenyl-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenyl ring.
Scientific Research Applications
7-chloro-4-nitro-2-phenyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-4-nitro-2-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities. The chlorine and phenyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
7-chloro-4-nitro-2-phenyl-1H-indole can be compared with other indole derivatives such as:
7-bromo-4-nitro-2-phenyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
4-nitro-2-phenyl-1H-indole: Lacks the chlorine atom, which may result in different chemical and biological properties.
7-chloro-2-phenyl-1H-indole: Lacks the nitro group, which may reduce its potential for certain types of chemical reactions and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other indole derivatives.
Biological Activity
7-Chloro-4-nitro-2-phenyl-1H-indole is a synthetic compound belonging to the indole family, known for its diverse biological activities. Its unique structure, characterized by a chlorine atom at the 7th position, a nitro group at the 4th position, and a phenyl group at the 2nd position, makes it an intriguing subject for research in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties.
The compound's chemical structure allows for various reactions, including:
- Reduction : The nitro group can be converted to an amino group.
- Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation : The phenyl ring can undergo oxidation to form oxidized derivatives.
These reactions are critical for modifying the compound to enhance its biological activity or to synthesize related compounds with similar or improved properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at concentrations as low as 100 µg/mL. For instance, its activity against Gram-positive and Gram-negative bacteria highlights its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values obtained from studies suggest that this compound could be used as a lead in the development of new antibiotics .
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 7.81 | Strong |
Escherichia coli | 15.62 | Moderate |
Pseudomonas aeruginosa | 31.25 | Moderate |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values indicate its effectiveness; for example, it demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of approximately 12.39 µM and 45.42 µM, respectively .
Cancer Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
MCF-7 | 12.39 | High |
A549 | 45.42 | Moderate |
HepG2 | 7.81 | Very High |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cell death in microbes and cancer cells.
- Binding Affinity : The structural features of the compound enhance its binding affinity to molecular targets, which may include receptors or proteins involved in disease pathways.
Case Studies
A study conducted by Kalinowska et al. evaluated the antimicrobial properties of various indole derivatives, including this compound. The results indicated that compounds with para-nitro substitutions showed superior efficacy against Enterobacter sp., suggesting that similar modifications could enhance antimicrobial activity .
Another investigation focused on the anticancer properties of indole derivatives, revealing that those with nitro substitutions exhibited significant cytotoxic effects on multiple cancer cell lines, reinforcing the potential therapeutic applications of this compound in oncology .
Properties
IUPAC Name |
7-chloro-4-nitro-2-phenyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-6-7-13(17(18)19)10-8-12(16-14(10)11)9-4-2-1-3-5-9/h1-8,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXATLYQHHUUFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3N2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.